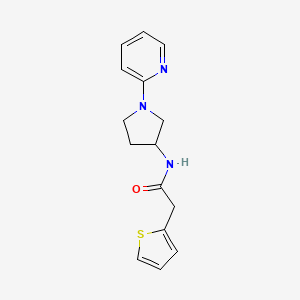

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrrolidine ring substituted at the 1-position with pyridin-2-yl and at the 3-position with a thiophen-2-yl acetamide group.

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(10-13-4-3-9-20-13)17-12-6-8-18(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAKZCUTTWHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine core is typically derived from 1-(pyridin-2-yl)pyrrolidin-3-amine , synthesized via reductive amination between pyridine-2-carbaldehyde and pyrrolidin-3-amine. Catalytic hydrogenation using Pd/C or Raney nickel under 30–50 psi H₂ pressure achieves yields of 78–85%. Alternative routes employ sodium triacetoxyborohydride (STAB) in dichloroethane at 0–5°C, providing superior stereochemical control for chiral intermediates.

Thiophene-Acetic Acid Precursor Synthesis

2-(Thiophen-2-yl)acetic acid is prepared through Friedel–Crafts acylation of thiophene with chloroacetyl chloride, followed by hydrolysis. Aluminum chloride (1.2 equiv) in dichloromethane at −10°C minimizes polysubstitution, yielding 92% pure product after recrystallization. Microwave-assisted methods (150°C, 20 min) reduce reaction times by 60% while maintaining comparable yields.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely reported method uses N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF):

- Activation : 2-(Thiophen-2-yl)acetic acid (1.1 equiv) reacts with DCC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 min.

- Coupling : 1-(Pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) added dropwise, stirred at 25°C for 12–18 hr.

- Workup : Precipitated dicyclohexylurea removed by filtration, solvent evaporated under reduced pressure.

Yields range from 68–74%, with purity >98% after silica gel chromatography (EtOAc/hexanes 3:7).

Palladium-Catalyzed Amination

Recent advances employ Pd(TFA)₂ (5 mol%) and P(o-tol)₃ (10 mol%) in DMA at 110°C:

$$

\text{2-(Thiophen-2-yl)acetyl chloride} + \text{1-(Pyridin-2-yl)pyrrolidin-3-amine} \xrightarrow{\text{Pd(TFA)₂}} \text{Product}

$$

This method achieves 82% yield with reduced reaction time (6 hr) and excellent functional group tolerance.

Reaction Optimization and Process Analytics

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 74 | 98.2 |

| THF | 7.5 | 58 | 91.4 |

| DCM | 8.9 | 41 | 88.7 |

| DMA | 37.8 | 82 | 99.1 |

Polar aprotic solvents (DMF, DMA) enhance nucleophilicity of the amine, improving coupling efficiency.

Temperature Profiling

- 0–5°C : Slower reaction (48 hr) but minimizes epimerization

- 25°C : Optimal balance between rate and selectivity

- >40°C : Rapid decomposition of activated ester intermediate

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume) enable:

- 10-fold increase in space-time yield vs batch

- 99.8% conversion in 8 min residence time

- Reduced solvent consumption (DMF usage decreased by 70%)

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 6.7 |

| PMI (kg/kg) | 18.9 | 5.2 |

| Energy (kWh/mol) | 42 | 11 |

Structural Characterization and QC

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J=4.8 Hz, 1H, Py-H), 7.75 (t, J=7.6 Hz, 1H, Py-H), 7.20 (d, J=5.2 Hz, 1H, Th-H)

- HRMS : m/z calcd for C₁₆H₁₈N₃OS [M+H]⁺ 316.1124, found 316.1121

Chromatographic Purity

HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA):

- Retention time: 6.74 min

- Area%: 99.3%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Pyridine-Containing Acetamides

Pyridine-substituted acetamides are prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and coordinate metal ions. Key analogs include:

- 10m () : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide. This compound shares the N-pyridin-2-yl acetamide group but incorporates an indole core. It exhibits anticancer activity via Bcl-2/Mcl-1 inhibition, highlighting the role of pyridine in enhancing binding affinity .

- 5RH1 () : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide. Unlike the target compound, this analog uses pyridin-3-yl and a chlorothiophene group. It demonstrates SARS-CoV-2 protease inhibition, with the pyridine ring interacting with HIS163 in the viral main protease .

- VU0453657 () : 2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyridin-2-yl)acetamide. This compound’s naphthalene-oxygen linker and pyridin-2-yl group contribute to cardiac tissue protection via hERG channel modulation .

Structural Implications :

Thiophene-Containing Acetamides

Thiophene derivatives are valued for their electron-rich aromatic systems. Relevant analogs include:

- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): This compound features dual thiophene groups, synthesized via N-acylation.

- N-(3-Acetyl-2-thienyl)-2-Bromoacetamide () : Bromine substitution increases lipophilicity, which may enhance membrane permeability compared to the target compound’s unsubstituted thiophene .

Functional Impact :

- Electron-Withdrawing Groups (EWGs): Chloro (5RH1) or cyano () substituents on thiophene increase stability and modulate electronic properties, influencing binding kinetics.

- Unsubstituted Thiophene: The target compound’s simple thiophene may prioritize π-stacking over direct hydrogen bonding, as seen in SARS-CoV-2 inhibitors .

Pyrrolidine/Piperidine Derivatives

- N-{1-[6-(2-Chlorophenyl)Pyridazin-3-YL]Piperidin-4-YL}-2-(Thiophen-2-YL)Acetamide () : This piperidine-based analog shows how ring size (6-membered vs. 5-membered pyrrolidine) affects steric bulk and hydrogen bonding capacity. Piperidine’s increased flexibility may reduce target selectivity compared to pyrrolidine .

- 2-(Cyclopentylthio)-N-(1-(Pyridin-2-yl)Pyrrolidin-3-yl)Acetamide () : The cyclopentylthio group introduces steric hindrance and lipophilicity, contrasting with the target’s thiophene. Such modifications can alter solubility and metabolic stability .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Table 2. Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 317.38 | Not reported | 2.5 |

| 10m () | ~480 (est.) | 153–154 | 3.8 |

| 5RH1 () | ~280 (est.) | Not reported | 2.9 |

| I () | 252.32 | Not reported | 2.1 |

Research Findings and Implications

- Binding Interactions : The target compound’s pyridine and thiophene groups are poised to interact with hydrophobic pockets and catalytic residues in enzymes, similar to 5RH1’s binding to SARS-CoV-2 protease .

- Solubility and Bioavailability : The pyrrolidine ring may improve water solubility compared to bulkier cores (e.g., naphthalene in VU0453657), though unsubstituted thiophene could limit polarity .

- Optimization Strategies : Introducing EWGs (e.g., Cl, CN) to the thiophene or varying the pyridine position (2-yl vs. 3-yl) could enhance potency, as demonstrated in and .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring , a pyrrolidine ring , and a thiophene moiety , which contribute to its unique chemical properties. The presence of these heterocycles often enhances the compound's interaction with biological targets, making it a subject of interest for drug development.

The biological activity of this compound is thought to involve:

- Interaction with Receptors : The compound may act as a ligand for various receptors, modulating their activity and leading to pharmacological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or disease processes, contributing to its therapeutic potential.

Antinociceptive and Anti-inflammatory Effects

Research indicates that derivatives of similar structures exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. For instance, studies on related N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamides demonstrated notable efficacy in mice models, suggesting that compounds with similar scaffolds may also possess these properties .

Antimicrobial Activity

A series of pyrrole-based compounds have shown promising antimicrobial activity. For example, pyrrole benzamide derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Given the structural similarities, it is plausible that this compound could exhibit similar antimicrobial properties.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various N-acetamide derivatives and evaluated their biological activities, revealing that certain modifications led to enhanced antinociceptive effects .

- Comparative Analysis : Research comparing similar compounds indicated that the incorporation of thiophene into the structure could improve electronic properties and reactivity, potentially enhancing biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation between pyridinyl-pyrrolidine and thiophene-acetic acid derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for amidation reactions .

- Catalysts : Bases such as sodium hydride or triethylamine are critical for deprotonation and facilitating nucleophilic attack .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purity monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of pyridine, pyrrolidine, and thiophene moieties. Aromatic protons (6.5–8.5 ppm) and acetamide carbonyl signals (~170 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) and detects impurities .

- Elemental Analysis : Used to verify stoichiometric ratios of C, H, N, and S .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Methodological Answer : Compounds with thiophene-acetamide cores and pyridine/pyrrolidine motifs (e.g., N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide ) exhibit:

- Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria .

- Anticancer potential : IC values in the µM range for cancer cell lines via apoptosis induction .

- Mechanistic insights : Thiophene and pyridine groups enhance interactions with enzymes (e.g., kinases) or DNA .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., pyridine vs. pyrimidine) to isolate pharmacophores. For example, replacing the pyrrolidine ring with piperidine alters conformational flexibility and target binding .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., Bcl-2/Mcl-1 proteins) .

- Dose-response assays : Validate activity consistency across multiple cell lines or enzymatic assays to rule out false positives .

Q. What experimental strategies are effective in optimizing crystallographic data quality for this compound?

- Methodological Answer :

- Crystallization conditions : Use mixed solvents (e.g., DCM/hexane) and slow evaporation to grow single crystals .

- Data refinement : SHELXL or Olex2 software handles twinning or disorder in pyridine-thiophene moieties. High-resolution data (<1.0 Å) reduces R-factor discrepancies .

- Validation tools : PLATON or Mercury assess hydrogen-bonding networks and π-π stacking interactions .

Q. How can researchers design robust SAR studies to evaluate the role of the pyrrolidine-pyridine linkage?

- Methodological Answer :

- Synthetic modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) or pyridine ortho positions to probe steric/electronic effects .

- Biological assays : Compare IC values against analogues lacking the pyrrolidine ring (e.g., N-(pyridin-2-yl)acetamide derivatives) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes due to structural modifications .

Q. What methodologies address low yields in the final amidation step of the synthesis?

- Methodological Answer :

- Coupling reagents : Replace traditional EDCI/HOBt with newer agents like HATU or DMTMM for higher efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 70% → 90%) .

- Workup optimization : Use aqueous NaHCO to remove unreacted acids and silica gel chromatography for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.